1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
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Description
1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a derivative of thiadiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN3O3S with a molecular weight of approximately 391.9 g/mol. The structure features a chlorobenzyl group attached to a thiadiazole ring that is further substituted with a urea moiety. This arrangement contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20ClN3O3S |
Molecular Weight | 391.9 g/mol |
Purity | ~95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent functionalization with chlorobenzyl and urea groups. Techniques such as refluxing and microwave-assisted synthesis are commonly employed to enhance yields and reduce reaction times.
Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit various pathogens effectively. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antibacterial properties against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives such as 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles have been shown to induce apoptosis in human cancer cells without causing cell cycle arrest . This suggests that the compound may possess similar anticancer properties worth investigating.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various thiadiazole derivatives against different human cancer cell lines. Compounds similar to the target compound were found to induce apoptosis effectively .
- Antimicrobial Screening : In vitro tests revealed that certain thiadiazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-11-8-15-16(22(3)26(24,25)21(15)2)9-14(11)20-17(23)19-10-12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZQOYPYYYARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NCC3=CC=C(C=C3)Cl)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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